
(E)-N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BHCMC and is a member of the enamide family of compounds. BHCMC has been synthesized using various methods, and its unique structure and properties have made it an attractive candidate for use in research.
Mécanisme D'action
The mechanism of action of BHCMC is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. BHCMC also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, BHCMC has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
BHCMC has been shown to exhibit various biochemical and physiological effects. Studies have shown that BHCMC induces apoptosis in cancer cells by activating the caspase pathway. BHCMC also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, BHCMC has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BHCMC in lab experiments include its unique structure and properties, which make it an attractive candidate for use in medicinal chemistry research. Additionally, BHCMC exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, the limitations of using BHCMC in lab experiments include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on BHCMC, including the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of BHCMC and its potential applications in the treatment of various diseases. Future research should also focus on the development of new formulations of BHCMC that can improve its solubility and bioavailability. Overall, BHCMC has significant potential for use in various fields of scientific research, and further studies are needed to fully explore its properties and applications.
Méthodes De Synthèse
BHCMC can be synthesized using various methods, including the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with N-benzylcyanoacetamide in the presence of a base. Another method involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with N-benzylcyanoacetamide in the presence of a catalyst. Both methods result in the formation of BHCMC, which can be purified using column chromatography.
Applications De Recherche Scientifique
BHCMC has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BHCMC is in the field of medicinal chemistry. Studies have shown that BHCMC exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BHCMC has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
(E)-N-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-24-16-9-13(8-15(19)17(16)22)7-14(10-20)18(23)21-11-12-5-3-2-4-6-12/h2-9,22H,11H2,1H3,(H,21,23)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFANNRWSWVYSJ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2864877.png)

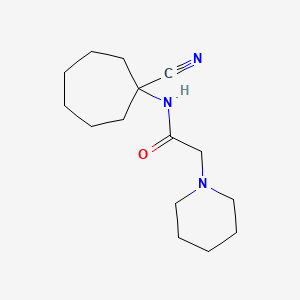
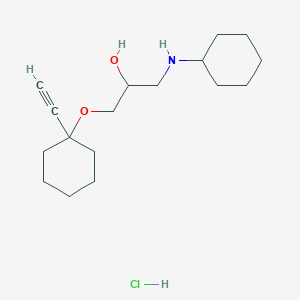
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)

![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)
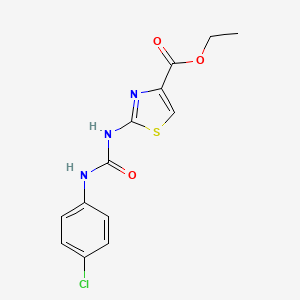

![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)
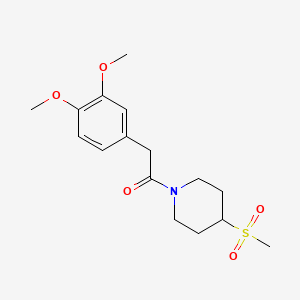
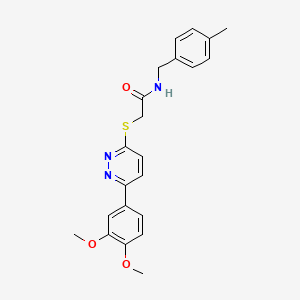
![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864899.png)
![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2864900.png)